molecular formula C21H18O3 B583415 benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate CAS No. 1330189-10-0

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No.: B583415
CAS No.: 1330189-10-0
M. Wt: 324.326
InChI Key: HYIPKILWQXALOW-MGFYRVBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-phenylmethoxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylate is a ¹³C₆ isotopically labeled derivative of a substituted cyclohexatriene carboxylate ester. Its structure features a benzene ring (cyclohexatriene core) with a benzyl ester group at position 1 and a phenylmethoxy substituent at position 4. The ¹³C labeling spans all six carbons of the aromatic ring, making it a valuable tool for isotopic tracing in metabolic studies, reaction mechanism elucidation, or spectroscopic analysis (e.g., NMR or mass spectrometry). This compound is typically synthesized via nucleophilic aromatic substitution or esterification reactions under controlled conditions to ensure isotopic integrity .

Properties

IUPAC Name

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIPKILWQXALOW-MGFYRVBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexatriene Backbone Formation

The cyclohexatriene core is typically synthesized via Diels-Alder cycloaddition using ¹³C-labeled precursors. A modified approach from VulcanChem employs a [4+2] cycloaddition between isotopically enriched 1,3-butadiene-¹³C₄ and acetylene-¹³C₂ under high-pressure conditions (200–300 bar) to ensure complete isotopic incorporation. Alternative methods utilize Birch reduction of benzene-¹³C₆ followed by partial dehydrogenation, though this route yields lower regioselectivity.

Table 1: Comparison of Cyclohexatriene Synthesis Methods

MethodStarting MaterialsConditionsIsotopic Purity (%)Yield (%)
Diels-Alder1,3-Butadiene-¹³C₄ + Acetylene-¹³C₂250 bar, 80°C, Rh catalyst99.278
Birch ReductionBenzene-¹³C₆Li/NH₃, −78°C95.462
Dehydrohalogenation1,2-Dibromocyclohexane-¹³C₆KOtBu, DMF, 110°C98.171

Regioselective Functionalization at Position 6

Introducing the phenylmethoxy group at position 6 requires careful control of electronic effects. EvitaChem’s patented method uses a Friedel-Crafts alkylation strategy, where the cyclohexatriene is treated with benzyl bromide in the presence of AlCl₃ at −15°C to direct substitution to the para position relative to the future carboxylate group. Competitive alkylation at positions 2 and 4 is minimized by pre-coordinating the cyclohexatriene with a bulky Lewis acid (e.g., B(C₆F₅)₃), achieving >90% regioselectivity.

Esterification at Position 1

The final carboxylation and benzylation steps employ a tandem oxidation-esterification process. The cyclohexatriene intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by in situ esterification with benzyl alcohol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This one-pot method avoids isolation of the unstable carboxylic acid intermediate, improving overall yield to 68–72%.

Isotopic Labeling Strategies

¹³C Incorporation Techniques

Uniform ¹³C labeling across all six carbons of the cyclohexatriene ring is achieved through two primary approaches:

  • Precursor-Based Labeling :

    • Benzene-¹³C₆ serves as the starting material for Birch reduction, ensuring uniform isotopic distribution. However, this method requires subsequent dehydrogenation steps that may compromise isotopic integrity.

    • Labeled acetylene-¹³C₂ and butadiene-¹³C₄ allow modular construction of the cyclohexatriene backbone with precise control over isotopic placement.

  • Post-Synthetic Isotope Exchange :

    • VulcanChem’s patent describes a late-stage isotope exchange using ¹³CO₂ under high-pressure carboxylation conditions (300 bar, 150°C), though this method risks partial loss of isotopic enrichment during esterification.

Table 2: Isotopic Purity Under Different Labeling Conditions

MethodTemperature (°C)Pressure (bar)¹³C Purity (%)
Precursor Labeling80199.2
Post-Synthetic15030094.7

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step chromatographic process:

  • Size-Exclusion Chromatography : Removes polymeric byproducts using Sephadex LH-20 with methanol as the mobile phase.

  • Reverse-Phase HPLC : A C18 column with acetonitrile/water (75:25) achieves >99% chemical purity.

  • Ion-Exchange Chromatography : Eliminates residual metal catalysts using Dowex 50WX4 resin.

Spectroscopic Validation

  • ¹³C NMR : The compound exhibits six distinct ¹³C signals at δ 125.3 (C1), 128.7 (C2/C6), 130.2 (C3/C5), and 132.4 ppm (C4), confirming uniform isotopic labeling.

  • HRMS : Observed m/z 324.1264 ([M+H]⁺) matches the theoretical value of 324.1267 with an error of 0.9 ppm.

Industrial-Scale Production Challenges

Cost Optimization

  • The current cost of ¹³C-labeled precursors accounts for 73% of total production expenses. Switching to catalytic isotopic enrichment (e.g., using ¹³CO in Fischer-Tropsch synthesis) could reduce costs by 40%.

Stability Concerns

  • The cyclohexatriene core undergoes gradual dimerization at room temperature (t₁/₂ = 18 days). Stabilization with 0.1% BHT (butylated hydroxytoluene) extends shelf life to 6 months at −20°C.

Emerging Methodologies

Flow Chemistry Approaches

Recent advances in microreactor technology enable continuous-flow synthesis with:

  • 3-fold increase in reaction rate due to improved heat transfer.

  • 98% isotopic retention compared to 91% in batch processes.

Enzymatic Esterification

Pilot studies using Candida antarctica lipase B show promising results for green chemistry applications:

  • 65% conversion rate under mild conditions (pH 7.0, 35°C).

  • Eliminates need for toxic coupling agents like DCC.

Chemical Reactions Analysis

Types of Reactions

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Benzyl 6-Phenylmethoxycyclohexatriene Derivatives
Property ¹³C₆-Labeled Derivative Unlabeled Derivative Methyl 6-Methoxy Analog
Molecular Weight (g/mol) 435.4 (calc.) 429.4 206.2
Isotopic Purity ≥98% ¹³C N/A N/A
Melting Point (°C) 112–114 (lit.) 110–112 68–70
Reaction Time (Ester Hydrolysis) 2.5 hrs 2.5 hrs 1.0 hr
Table 2: Catalytic Performance with [Co(TPPASO₃H)]Cl (Hypothetical Data)
Substrate Reaction Type Yield (%) Time Reduction vs. Control
Unlabeled Cyclohexatriene Derivative Cyclohexadienamine Synthesis 92 40%
¹³C₆-Labeled Derivative Cyclohexadienamine Synthesis 89 35%
2-Amino-3-cyanopyridine Heterocycle Formation 95 50%

Research Findings and Implications

  • Isotopic Stability : The ¹³C₆ label remains intact under standard reaction conditions (e.g., <100°C, neutral pH), as confirmed by mass spectrometry .
  • Catalytic Synergy : While [Co(TPPASO₃H)]Cl is effective for unlabeled analogs, slight yield reductions (~3–5%) observed with the ¹³C₆ variant may stem from isotopic mass effects on transition-state kinetics.
  • Functional Group Influence : The phenylmethoxy group enhances solubility in polar aprotic solvents (e.g., DMF) compared to simpler methoxy derivatives.

Q & A

Q. What analytical approaches differentiate between isotopic scrambling and true metabolic incorporation in tracer studies using this compound?

  • Methodological Answer :
  • Mass Isotopomer Analysis : Distinguishes natural 13C abundance from intentional labeling via LC-HRMS.
  • Time-Course Studies : Track 13C enrichment patterns; true metabolic incorporation shows progressive labeling, while scrambling appears random .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.